1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine
Overview
Description
1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 5-bromo-2-fluorophenyl group
Preparation Methods
The synthesis of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine typically involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms in the phenyl ring can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and phenyl derivatives:
1-((5-Bromo-2-fluorobenzoyl)pyrrolidine: Similar in structure but with a carbonyl group instead of a sulfonyl group, leading to different reactivity and biological activity.
1-((5-Fluoro-2-methylphenyl)sulfonyl)pyrrolidine: The presence of a methyl group instead of a bromine atom alters the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
These comparisons highlight the unique features of this compound, particularly its potential for forming strong interactions with biological targets due to the presence of both bromine and fluorine atoms.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCMPBPNYSZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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